REACTION_CXSMILES
|
N#N.[C:3]1([CH:9]=[CH:10][C:11]([NH2:13])=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].[CH2:19]([O:21][C:22](=[O:27])[C:23](=O)[CH2:24]Br)[CH3:20].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:19]([O:21][C:22]([C:23]1[N:13]=[C:11]([CH:10]=[CH:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:12][CH:24]=1)=[O:27])[CH3:20] |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(=O)N
|
Name
|
|
Quantity
|
28.47 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
13.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered over celite
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (30 mL)
|
Type
|
ADDITION
|
Details
|
treated at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (1:9 EA-Hept)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[C:3]1([CH:9]=[CH:10][C:11]([NH2:13])=[O:12])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])(O)=O.[Na+].[CH2:19]([O:21][C:22](=[O:27])[C:23](=O)[CH2:24]Br)[CH3:20].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:19]([O:21][C:22]([C:23]1[N:13]=[C:11]([CH:10]=[CH:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:12][CH:24]=1)=[O:27])[CH3:20] |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(=O)N
|
Name
|
|
Quantity
|
28.47 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
13.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered over celite
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (30 mL)
|
Type
|
ADDITION
|
Details
|
treated at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (1:9 EA-Hept)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |